Cas no 113-45-1 (methylphenidate)

methylphenidate structure
methylphenidate structure
Product Name:methylphenidate
Numero CAS:113-45-1
MF:C14H19NO2
MW:233.30616402626
CID:81932
PubChem ID:4158
Update Time:2025-04-18

methylphenidate Proprietà chimiche e fisiche

Nomi e identificatori

    • methylphenidate
    • methyl alpha-phenyl-2-piperidylacetate
    • alpha-Phenyl-2-piperidineacetic acid methyl ester
    • meridil
    • Methyl alpha-phenyl-2-piperdine acetate
    • Methyl phenidyl acetate
    • Phenidylate
    • Ritalin
    • methyl 2-phenyl-2-piperidin-2-ylacetate
    • METHYLPHENIDATE, USP
    • [3H]-Methylphenidate
    • Calocain
    • Concerta
    • Concerta(R)
    • Daytrana
    • Metadata ER
    • Metadate(R)
    • Methylin
    • Methylphenidan
    • Metilfenidato
    • Plimasine
    • OROS methylphenidate
    • Rubifen
    • C07196
    • DEXMETHYLPHENIDATE
    • 4311
    • b Ciba
    • 4311/b Ciba
    • Methylin (Salt/Mix)
    • DB00422
    • NCGC00248587-01
    • DTXSID5023299
    • Methylphenidatum
    • CHEBI:6887
    • Methyl alpha-phenyl-alpha-2-piperidinylacetate
    • BCP18286
    • CHEMBL796
    • HSDB 3126
    • Methyl (2-phenyl-2-(2-piperidyl)acetate)
    • Methyl .alpha.-phenyl-2-piperidine-acetate
    • EINECS 204-028-6
    • Ritaline (Salt/Mix)
    • d-methylphenidate HCl
    • Metilfenidato [INN-Spanish]
    • SBI-0206868.P001
    • Methyl .alpha.-phenyl-.alpha.-2-piperidinylacetate
    • Prc-063
    • N06BA04
    • Centedein
    • Q422112
    • Methyl phenidylacetate
    • .alpha.-Phenyl-2-piperidineacetic acid methyl ester
    • Metilfenidato [Italian]
    • alpha-Phenyl-alpha-(2-piperidyl)acetic acid methyl ester
    • Methylfenidan
    • BDBM50062912
    • DTXCID003299
    • C 4311
    • rac-methyl (2R)-phenyl((2R)-piperidin-2-yl)acetate
    • Metilfenidato (INN-Spanish)
    • Methyl 2-phenyl-2-(piperidin-2-yl)acetate
    • HY-B1091
    • Methyl .alpha.-phenyl-2-piperidineacetate
    • Methylphenidate Transdermal System
    • Methyl alpha-phenyl-alpha-(2-piperidyl)acetate
    • Ritalin (Salt/Mix)
    • NCI-C56280
    • CS-4657
    • NS00010412
    • Methyl .alpha.-phenyl-.alpha.-(2-piperidyl)acetate
    • Threo-dl-methylphenidate
    • Centedein (Salt/Mix)
    • 2-Piperidineacetic acid, alpha-phenyl-, methyl ester
    • methyl alpha-piperid-2-ylphenylacetate
    • Methylphenidate [USAN:INN:BAN]
    • GTPL7236
    • Daytrana (TN)
    • Centedrin (Salt/Mix)
    • 113-45-1
    • D04999
    • Methylphenidate HCl
    • Methyl phenyl(2-piperidinyl)acetate #
    • Centedrine (Salt/Mix)
    • Methylphenidate extended release
    • Methylphenidatum [INN-Latin]
    • NCGC00248587-03
    • 2-Piperidineacetic acid, ?-phenyl-, methyl ester
    • Methylphenidatum (INN-Latin)
    • DEA No. 1724
    • L001307
    • AB01563134_01
    • methyl phenyl(piperidin-2-yl)acetate
    • BRD-A19585813-003-01-7
    • Methylphenidylacetate hydrochloride
    • Methyl phenidate
    • Cotempla XR-ODT
    • SCHEMBL37178
    • METHYLPHENIDATE (MART.)
    • Methylphenidate (USAN/INN)
    • phenyl-piperidin-2-yl-acetic acid methyl ester
    • Jornay PM (a.k.a. HLD200)
    • CHEBI:84276
    • 2-Piperidineacetic acid, .alpha.-phenyl-, methyl ester
    • METHYLPHENIDATE (II)
    • Inchi: 1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3
    • Chiave InChI: DUGOZIWVEXMGBE-UHFFFAOYSA-N
    • Sorrisi: O(C)C(C(C1C=CC=CC=1)C1CCCCN1)=O

Proprietà calcolate

  • Massa esatta: 233.14200
  • Massa monoisotopica: 233.141578849g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 249
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 38.3Ų

Proprietà sperimentali

  • Densità: 1.070
  • Punto di fusione: 74.5°C
  • Punto di ebollizione: 327 ºC
  • Punto di infiammabilità: 152 ºC
  • Indice di rifrazione: 1.5110 (estimate)
  • PSA: 38.33000
  • LogP: 2.41410

methylphenidate Letteratura correlata

Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso